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molecular formula C7H14N2O B8780664 3-[2-(Dimethylamino)ethoxy]propiononitrile CAS No. 22397-29-1

3-[2-(Dimethylamino)ethoxy]propiononitrile

Cat. No. B8780664
M. Wt: 142.20 g/mol
InChI Key: MNAXYNVBGBASIG-UHFFFAOYSA-N
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Patent
US04423194

Procedure details

530 g of acrylonitrile are added dropwise to 890 g (10 mols) of dimethylaminoethanol and 0.3 g of dissolved sodium at room temperature. The mixture is left to stand for 24 hours and low-boiling constituents are distilled off.
Quantity
530 g
Type
reactant
Reaction Step One
Quantity
890 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[CH3:5][N:6]([CH2:8][CH2:9][OH:10])[CH3:7].[Na]>>[C:1]([CH2:2][CH2:3][O:10][CH2:9][CH2:8][N:6]([CH3:7])[CH3:5])#[N:4] |^1:10|

Inputs

Step One
Name
Quantity
530 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
890 g
Type
reactant
Smiles
CN(C)CCO
Name
Quantity
0.3 g
Type
reactant
Smiles
[Na]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture is left
DISTILLATION
Type
DISTILLATION
Details
low-boiling constituents are distilled off

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(#N)CCOCCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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